Cas no 114790-39-5 (2-(CBZ-Amino)acetaldehyde Dimethyl Acetal)

2-(CBZ-Amino)acetaldehyde Dimethyl Acetal 化学的及び物理的性質

名前と識別子

-

- Benzyl (2,2-dimethoxyethyl)carbamate

- 2-(CBZ-AMINO)ACETALDEHYDE DIMETHYL ACETAL

- benzyl N-(2,2-dimethoxyethyl)carbamate

- Carbamic acid, (2,2-dimethoxyethyl)-, phenylmethyl ester

- Carbamic acid,N-(2,2-dimethoxyethyl)-,phenylmethyl ester

- Benzyl (2,2-dimethoxyethyl)

- N-(Benzyloxycarbonyl)aminoacetaldehyde dimethyl acetal

- Carbamic acid, N-(2,2-dimethoxyethyl)-, phenylmethyl ester

- (2,2-Dimethoxy-ethyl)-carbamic Acid Benzyl Ester

- SGVVZHZJVANCRU-UHFFFAOYSA-N

- 3121AH

- N-cbz-aminoacetaldehyde dimethyl acetal

- AM802956

- SY016114

- BENZYL 2,2-DIMETHOXYETHYLCARBAMATE

- N-(2,

- N-(2,2-Dimethoxyethyl)carbamic acid b

- MFCD13184754

- SCHEMBL652527

- AKOS022184079

- N-benzyloxycarbonyl aminoacetaldehyde dimethyl acetal

- CS-B0377

- AS-65025

- Benzyl(2,2-dimethoxyethyl)carbamate

- 114790-39-5

- N-(2,2-Dimethoxyethyl)-carbamic acid phenylmethyl ester

- 2-(CBZ-Amino)acetaldehyde Dimethyl Acetal

-

- MDL: MFCD13184754

- インチ: 1S/C12H17NO4/c1-15-11(16-2)8-13-12(14)17-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,13,14)

- InChIKey: SGVVZHZJVANCRU-UHFFFAOYSA-N

- ほほえんだ: O(C)C(CNC(=O)OCC1C=CC=CC=1)OC

計算された属性

- せいみつぶんしりょう: 239.11600

- どういたいしつりょう: 239.11575802g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 7

- 複雑さ: 213

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56.8

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- PSA: 60.28000

- LogP: 1.73610

2-(CBZ-Amino)acetaldehyde Dimethyl Acetal セキュリティ情報

2-(CBZ-Amino)acetaldehyde Dimethyl Acetal 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

2-(CBZ-Amino)acetaldehyde Dimethyl Acetal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | BD4581341-250mg |

Benzyl(2,2-dimethoxyethyl)carbamate |

114790-39-5 | 96% | 250mg |

RMB 164.00 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058054-5g |

N-(Benzyloxycarbonyl)aminoacetaldehyde dimethyl acetal |

114790-39-5 | 97% | 5g |

¥633.00 | 2024-08-09 | |

| Chemenu | CM182659-5g |

Benzyl (2,2-dimethoxyethyl)carbamate |

114790-39-5 | 95+% | 5g |

$350 | 2022-06-14 | |

| Apollo Scientific | OR965285-5g |

2-(Cbz-amino)acetaldehyde dimethyl acetal |

114790-39-5 | 96% | 5g |

£87.00 | 2025-02-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JR091-200mg |

2-(CBZ-Amino)acetaldehyde Dimethyl Acetal |

114790-39-5 | 96% | 200mg |

162.0CNY | 2021-07-18 | |

| ChemScence | CS-B0377-250mg |

Carbamic acid, N-(2,2-dimethoxyethyl)-, phenylmethyl ester |

114790-39-5 | 250mg |

$46.0 | 2022-04-28 | ||

| Cooke Chemical | BD4581341-100mg |

Benzyl(2,2-dimethoxyethyl)carbamate |

114790-39-5 | 96% | 100mg |

RMB 92.00 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058054-100mg |

N-(Benzyloxycarbonyl)aminoacetaldehyde dimethyl acetal |

114790-39-5 | 97% | 100mg |

¥114 | 2023-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058054-1g |

N-(Benzyloxycarbonyl)aminoacetaldehyde dimethyl acetal |

114790-39-5 | 97% | 1g |

¥130.00 | 2024-08-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JR091-1g |

2-(CBZ-Amino)acetaldehyde Dimethyl Acetal |

114790-39-5 | 96% | 1g |

522.0CNY | 2021-07-18 |

2-(CBZ-Amino)acetaldehyde Dimethyl Acetal 関連文献

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

2-(CBZ-Amino)acetaldehyde Dimethyl Acetalに関する追加情報

Professional Introduction to 2-(CBZ-Amino)acetaldehyde Dimethyl Acetal (CAS No. 114790-39-5)

2-(CBZ-Amino)acetaldehyde Dimethyl Acetal (CAS No. 114790-39-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its unique structural and chemical properties, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its applications span across multiple domains, including drug development, agrochemicals, and material science, making it a subject of extensive study and innovation.

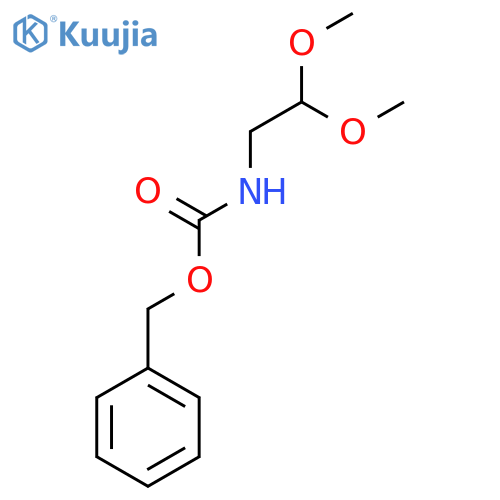

The chemical structure of 2-(CBZ-Amino)acetaldehyde Dimethyl Acetal incorporates both amino and aldehyde functional groups, which are pivotal for its reactivity and utility in synthetic chemistry. The presence of the carbobenzyloxy (CBZ) group further enhances its versatility, enabling selective modifications and protecting group strategies in peptide synthesis. This feature makes it an invaluable tool for researchers aiming to develop novel peptides and peptidomimetics.

In recent years, the pharmaceutical industry has witnessed a surge in the demand for innovative intermediates that facilitate the rapid development of therapeutic agents. 2-(CBZ-Amino)acetaldehyde Dimethyl Acetal has emerged as a key player in this landscape due to its ability to streamline synthetic pathways. For instance, it has been widely utilized in the construction of complex peptide structures, where its aldehyde functionality serves as a nucleophilic acceptor in condensation reactions. Additionally, the CBZ group provides stability during synthetic manipulations, ensuring high yields and purity in the final products.

The compound's significance extends beyond peptide chemistry. Researchers have explored its potential in the synthesis of small-molecule inhibitors targeting various biological pathways. The aldehyde group's reactivity allows for facile coupling with amines, amides, and other nucleophiles, making it a versatile building block for drug discovery campaigns. Recent studies have highlighted its role in developing kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The ability to modify the core structure while maintaining biological activity has positioned 2-(CBZ-Amino)acetaldehyde Dimethyl Acetal as a cornerstone in medicinal chemistry.

Advances in synthetic methodologies have further underscored the importance of this compound. Modern techniques such as flow chemistry and automated synthesis have enabled researchers to optimize reaction conditions, improving scalability and efficiency. These innovations have not only accelerated the production of 2-(CBZ-Amino)acetaldehyde Dimethyl Acetal but also facilitated its integration into large-scale manufacturing processes. As a result, pharmaceutical companies can now access this intermediate more readily, fostering faster development cycles for new drugs.

The role of computational chemistry in understanding the reactivity of 2-(CBZ-Amino)acetaldehyde Dimethyl Acetal cannot be overstated. Molecular modeling studies have provided insights into how different substituents influence its interactions with biological targets. These predictions have been validated through experimental investigations, reinforcing the compound's potential as a scaffold for drug design. By leveraging computational tools, researchers can identify optimal modifications before conducting costly wet-lab experiments, thereby saving time and resources.

In conclusion, 2-(CBZ-Amino)acetaldehyde Dimethyl Acetal (CAS No. 114790-39-5) represents a critical advancement in synthetic chemistry with far-reaching implications for pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for developing novel bioactive molecules. As scientific understanding continues to evolve, this compound is expected to play an even more prominent role in shaping the future of drug discovery and development.

114790-39-5 (2-(CBZ-Amino)acetaldehyde Dimethyl Acetal) 関連製品

- 2228791-80-6(1-(2-methyloxolan-3-yl)cyclopentan-1-amine)

- 460327-60-0(1-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)methylpiperidine-3-carboxamide)

- 1187929-19-6(2-Hydrazinylbenzenesulfonamide hydrochloride)

- 2680721-43-9(tert-butyl N-benzyl-N-(2-chloroquinazolin-4-yl)carbamate)

- 926231-85-8(N-1-(4-fluorophenyl)ethylcyclopropanamine)

- 1160246-32-1(3-{5-methyl-1H-pyrazolo3,4-bpyridin-1-yl}propanenitrile)

- 1805316-03-3(2-(Difluoromethyl)-3-iodopyridine-4-carboxaldehyde)

- 2248259-63-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-(2-methylphenyl)acetate)

- 899988-86-4(4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide)

- 20330-99-8(N1-(4-Propylphenyl)acetamide)